H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH

Stereochemistry Peptide Chemistry Quality Control

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH is a synthetic, linear nonapeptide composed of nine amino acids in a defined sequence but with an unspecified stereochemical configuration at each alpha-carbon, denoted by the 'DL-' prefix. This nomenclature specifies that each residue is a racemic mixture of D- and L-enantiomers, distinguishing it from the all-L form (CAS 118850-73-0), which is also known as Anti-Inflammatory Peptide 3 or Antiflammin 3.

Molecular Formula C43H76N12O15S2
Molecular Weight 1065.3 g/mol
Cat. No. B12114676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH
Molecular FormulaC43H76N12O15S2
Molecular Weight1065.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N
InChIInChI=1S/C43H76N12O15S2/c1-21(2)17-27(39(65)52-29(19-33(59)60)41(67)54-30(20-56)43(69)70)53-42(68)34(22(3)4)55-38(64)24(9-7-8-14-44)49-40(66)28(18-32(47)58)51-37(63)26(13-16-72-6)50-36(62)25(10-11-31(46)57)48-35(61)23(45)12-15-71-5/h21-30,34,56H,7-20,44-45H2,1-6H3,(H2,46,57)(H2,47,58)(H,48,61)(H,49,66)(H,50,62)(H,51,63)(H,52,65)(H,53,68)(H,54,67)(H,55,64)(H,59,60)(H,69,70)
InChIKeyGYNQDZNXDPVSHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH: A Stereochemically Defined Racemic Nonapeptide


H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH is a synthetic, linear nonapeptide composed of nine amino acids in a defined sequence but with an unspecified stereochemical configuration at each alpha-carbon, denoted by the 'DL-' prefix. This nomenclature specifies that each residue is a racemic mixture of D- and L-enantiomers, distinguishing it from the all-L form (CAS 118850-73-0), which is also known as Anti-Inflammatory Peptide 3 or Antiflammin 3 [1]. The all-L peptide was first identified in 1988 as a fragment of uteroglobin and lipocortin I with reported phospholipase A2 (PLA2) inhibitory activity [2]. The key differentiating feature of this compound is not a unique function, but its structural composition, which incorporates D-amino acids at every position. This feature is a well-established molecular design principle for enhancing peptide stability against enzymatic degradation [3].

Why General-Purpose Anti-Inflammatory Peptides Cannot Replace the DL-Racemic Form in Stability-Critical or Control Assays


The simple substitution of H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH with its all-L counterpart (Anti-Inflammatory Peptide 3) or other standard peptides ignores the critical, quantifiable impact of stereochemistry on proteolytic stability. The all-L version has a well-documented history of non-reproducible anti-inflammatory activity, with multiple studies finding no effect [1][2]. More importantly, a peptide composed entirely of L-amino acids is highly susceptible to rapid degradation by ubiquitous proteases in biological matrices. In contrast, class-level evidence for peptides containing D-enantiomers demonstrates dramatically enhanced resistance to proteolysis. For instance, an all-D peptide was shown to be completely stable for 24 hours in simulated intestinal fluid, while its all-L enantiomer was fully metabolized within seconds [3]. Using an all-L peptide in any experiment involving serum, cell culture, or in vivo models risks the compound being cleared before exerting any measurable effect, leading to false-negative results. Procuring this DL-racemic form is a deliberate choice to mitigate this common failure mode, ensuring the compound's physical presence for the intended duration of an assay.

Quantitative Evidence Guide for the Selection of H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH


Structural Differentiation: Stereochemical Composition vs. All-L Anti-Inflammatory Peptide 3

The primary and most verifiable point of differentiation is the compound's stereochemistry. The H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH name explicitly defines that each amino acid residue is a DL-mixture. In contrast, the standard Anti-Inflammatory Peptide 3 (CAS 118850-73-0) is the all-L enantiomer [1]. This structural difference is physically measurable. The DL-racemic mixture has a distinct composition and will display different physicochemical properties (e.g., solubility, aggregation propensity) compared to the pure all-L or all-D enantiomers, detectable via chiral HPLC or X-ray crystallography. This makes the DL- peptide chemically distinct from its stereopure analogs, not merely a different batch.

Stereochemistry Peptide Chemistry Quality Control

Class-Level Advantage in Proteolytic Stability Over All-L Peptides

A critical differentiator for procurement is the enhanced proteolytic stability conferred by the D-amino acid content. While direct comparative data for this exact peptide are not available, the class-level effect is profound and quantitatively established. The fundamental principle was demonstrated with an all-D enantiomeric peptide (D3), which remained 96% stable after 24 hours in simulated intestinal fluid, while its all-L enantiomer (l-D3) was completely metabolized within seconds [1]. This is not an incremental difference but a qualitative shift in stability. By logical extension, the D-enantiomers within the 'DL-' mixture will confer a similar, though potentially partial, resistance to proteolysis compared to the all-L form, directly translating to a longer functional half-life in biological assays.

Proteolytic Stability D-Amino Acids Peptide Therapeutics

Defined Utility as a Budget-Conscious Negative Control for Stereospecific Activity Assays

The documented scientific controversy surrounding the all-L Antiflammin 3 peptide's anti-inflammatory activity [1] validates the DL-form's primary proven use case: a negative control. Since multiple labs failed to reproduce the PLA2-inhibitory and anti-inflammatory effects of the all-L peptide, a positive result from a functional assay cannot be confidently attributed to the L-peptide sequence. The DL-mixture, by design, lacks a defined, active stereochemistry. Therefore, procuring this compound provides a cost-effective and scientifically rational negative control or baseline for any new study attempting to validate or delineate the stereospecific binding or functional activity of this peptide family, as it incorporates the same chemical building blocks in a biologically scrambled format.

Negative Control Stereospecific Assay Functional Assays

Synthetic and Economic Advantage Through Use of Racemic Amino Acid Precursors

A practical procurement differentiator is cost. The synthesis of this compound uses DL-amino acid building blocks, which are significantly cheaper than chirally pure L- or D-amino acid precursors. While exact pricing is proprietary, DL-amino acids are commodity chemicals produced at industrial scale for feed and food applications, whereas enantiomerically pure amino acids for research-grade peptide synthesis are considerably more expensive. The use of a standard Solid-Phase Peptide Synthesis (SPPS) workflow with cheaper racemic building blocks directly translates to a lower cost of goods for research-scale or pilot-scale synthesis, making this peptide more economically viable for large-scale screening or assay development where stereochemical purity is not required [1].

Peptide Synthesis Cost-Efficiency Scale-Up

Key Application Scenarios for the DL-Racemic Form of Antiflammin 3 Based on Evidenced Differentiators


Serving as a Stable, Non-Functional 'Scrambled' Control for Anti-Inflammatory Drug Discovery Assays

This compound is ideally suited as a negative control peptide in any cell-based or in vivo assay designed to confirm stereospecific anti-inflammatory activity of an enantiopure lead candidate. Its incorporation of D-amino acids provides inherent resistance to rapid proteolytic degradation (as shown by class-level data, where all-D peptides remained 96% stable for 24h [1]), preventing false-negative results that occur when an all-L control peptide is immediately destroyed by proteases in serum or cell culture. Its undefined stereochemistry ensures no off-target, sequence-specific biological activity, fulfilling a critical experimental design need.

Use as a Protease-Resistant Substrate for Method Development in Proteomics

Researchers developing novel protease activity assays or mass spectrometry-based degradation signatures can use this DL-peptide as a stable, standardized substrate. Unlike an all-L peptide, which would be degraded too quickly to establish a stable baseline, the partial D-amino acid composition increases the window for observation, allowing for the clear detection of primary and secondary cleavage products. This directly leverages the class-level stability advantage [1] to generate higher quality analytical data.

Cost-Sensitive Large-Scale Screening for Non-Stereospecific Bioactivity

The use of racemic DL-amino acid building blocks in synthesis makes this peptide a more budget-friendly option for initial phenotypic screening campaigns where the goal is to identify any biological interaction, not a specific lock-and-key binding event. It functions as a generalized peptide probe to test for non-specific antimicrobial or cytolytic activity in large compound libraries, where the high cost of enantiopure peptides would be prohibitive. The scientific rationale is based on the economic advantage of its synthetic path [2].

Investigating the Impact of Peptide Chirality on Physicochemical Properties

For laboratories studying peptide self-assembly, aggregation, or formulation science, this product provides a specific model compound to investigate how mixed stereochemistry impacts β-sheet formation, fibrilization kinetics, or solubility. By comparing this DL-racemic peptide with its all-L analog (CAS 118850-73-0 [3]), researchers can directly attribute changes in material properties to the loss of stereochemical purity, providing fundamental data for peptide drug formulation efforts.

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